Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate, commonly referred to as PYR-41, is a complex organic compound belonging to the class of pyrazolidinones. This compound exhibits a unique molecular structure that includes a pyrazolidinone ring, a nitrofuran moiety, and an ethyl benzoate group. Its molecular formula is and it has a molecular weight of approximately 371.31 g/mol . The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
The synthesis of ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves the following steps:
For industrial applications, the synthesis may be scaled up using continuous flow reactors and automated systems to optimize yield and ensure consistent product quality. High-purity starting materials are essential for achieving the desired specifications .
The molecular structure of ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can be analyzed as follows:
The three-dimensional conformation and electronic distribution within the molecule influence its interactions with biological targets .
Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can participate in several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .
The mechanism of action for ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific biological targets such as enzymes or receptors:
Research indicates that compounds like PYR-41 may exhibit anti-inflammatory and antimicrobial properties based on their ability to interact with molecular targets .
Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate possesses several notable physical and chemical properties:
These properties are critical for determining its suitability for various applications in research and industry .
Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate has diverse applications across several scientific domains:
PYR-41 (Ethyl 4-[4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate) functions as a cell-permeable, irreversible inhibitor of the ubiquitin-activating enzyme UBA1 (UBE1), the primary E1 enzyme in humans. Its mechanism centers on covalent modification of the UBA1 active site. Structural analysis reveals that PYR-41's electrophilic pyrazolidinedione core targets the catalytically essential cysteine residue (Cys632 in human UBA1) via Michael addition. This covalent adduct formation irreversibly blocks the E1 active site, preventing ubiquitin-adenylate (Ub~AMP) formation—the initial step in ubiquitin transfer to E2 conjugating enzymes [2] [9].
Mass spectrometry studies confirm that inhibition correlates with a mass shift consistent with covalent attachment of the entire PYR-41 molecule (molecular mass: 371.30 g/mol) to UBA1. This binding is time- and concentration-dependent, with complete enzyme inactivation occurring within 30 minutes at micromolar concentrations. Crucially, the inhibition persists after removal of unbound inhibitor, demonstrating true irreversibility [4] [9]. The nitro group on the furan ring enhances electrophilicity, facilitating nucleophilic attack by UBA1's catalytic cysteine thiolate. This interaction disrupts the ubiquitin cascade, leading to accumulation of non-ubiquitinated proteotoxic substrates and apoptosis in malignant cells [2] [8].
Table 1: Key Characteristics of PYR-41-Mediated UBA1 Inactivation
| Parameter | Observation | Functional Consequence |
|---|---|---|
| Binding Target | Catalytic cysteine (Cys632) | Irreversible active site blockade |
| Inhibition Kinetics | Time-dependent; irreversible | Sustained suppression of Ub~AMP formation |
| Structural Requirement | Intact pyrazolidinedione + nitrofuran core | Loss of activity in structural analogs |
| Cellular Permeability | Confirmed | Intracellular UBA1 inhibition achieved |
The inhibitory potency of PYR-41 is governed by two critical structural elements: the 5-nitrofuran-2-yl methylidene group and the 3,5-dioxopyrazolidin-1-yl (pyrazolidinedione) core. Molecular docking simulations demonstrate that the pyrazolidinedione ring positions the inhibitor deep within the UBA1 ATP-binding pocket. The electron-deficient C4 carbon of this ring acts as the primary electrophile for covalent cysteine modification [2] [4].
The nitrofuran moiety serves dual roles:
Structure-activity relationship (SAR) studies highlight the necessity of both components. Analogs lacking the nitro group (e.g., unsubstituted furan) or replacing the pyrazolidinedione with non-electrophilic cores show >90% loss of inhibitory activity. Similarly, esterification of the benzoate moiety (as in the ethyl ester of PYR-41) is essential for cell permeability without compromising target engagement [4] [5] [9].
Table 2: Impact of Structural Modifications on PYR-41 Inhibitory Activity
| Modified Region | Example Modification | Effect on UBA1 Inhibition | Rationale |
|---|---|---|---|
| C4 of Pyrazolidinedione | Reduction to non-electrophilic | Abolished | Loss of cysteine-targeting electrophile |
| Furan Substitution | Removal of NO₂ group | >90% Reduced | Decreased electrophilicity of methylidene |
| Furan Ring | Replacement with phenyl | ~70% Reduced | Altered electronics & steric fit |
| Benzoate Ester | Hydrolysis to free acid | Reduced cellular efficacy | Impaired cell membrane permeability |
PYR-41 exhibits distinct kinetic and mechanistic properties compared to other E1 inhibitors. In vitro ubiquitination assays show PYR-41 achieves 50% inhibition of UBA1 (IC₅₀) at concentrations of 4.8 ± 0.7 μM. This potency is comparable to the adenosine sulfamate inhibitor TAK-243 (IC₅₀ ~0.1-1 μM) but with a fundamentally different mechanism: TAK-243 reversibly targets the UBA1 adenylation domain, while PYR-41 causes irreversible catalytic inactivation [8] [9].
Key kinetic differentiators include:
Table 3: Comparative Kinetics of Selected E1 Ubiquitin-Activating Enzyme Inhibitors
| Inhibitor | Mechanism | IC₅₀ (UBA1) | Reversibility | Primary Downstream Effect |
|---|---|---|---|---|
| PYR-41 | Cysteine-targeting covalent binder | 4.8 ± 0.7 μM | Irreversible | Global loss of polyubiquitination |
| TAK-243 | Adenylation site competitor | 0.1 - 1 μM | Reversible | Reduced E1-E2 transthiolation |
| Pyr-1 | Non-covalent allosteric binder | ~25 μM | Reversible | Partial E1-ATP complex inhibition |
| Largazole analogs | Ubiquitin-adenylate mimetics | 0.5 - 5 μM | Reversible | Competitive blockade of Ub transfer |
Functional consequences of PYR-41 inhibition were elucidated through comparative studies in disease models. In UBA1-mutant THP1 cells (modeling VEXAS syndrome), PYR-41 exacerbates proteotoxic stress and reduces cell viability more potently than in wild-type cells. This aligns with observations in breast cancer models, where UBA1 overexpression correlates with sensitivity to PYR-41-induced growth arrest. Notably, TAK-243 shows preferential activity against UBA1 mutants by exploiting compensatory UBA6 dependency—a vulnerability less pronounced with PYR-41 due to its partial UBA6 inhibition [6] [8].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5